molecular formula C2H8ClNO5 B14671085 Perchloric acid--2-aminoethan-1-ol (1/1) CAS No. 38092-76-1

Perchloric acid--2-aminoethan-1-ol (1/1)

Cat. No.: B14671085
CAS No.: 38092-76-1
M. Wt: 161.54 g/mol
InChI Key: DSEOTRMJCQLEIV-UHFFFAOYSA-N
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Description

Perchloric acid–2-aminoethan-1-ol (1/1) is a chemical compound formed by the combination of perchloric acid and 2-aminoethan-1-ol in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of perchloric acid–2-aminoethan-1-ol (1/1) typically involves the reaction of perchloric acid with 2-aminoethan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:

HClO4+HOCH2CH2NH2HOCH2CH2NH3+ClO4\text{HClO}_4 + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_3^+\text{ClO}_4^- HClO4​+HOCH2​CH2​NH2​→HOCH2​CH2​NH3+​ClO4−​

Industrial Production Methods

In an industrial setting, the production of perchloric acid–2-aminoethan-1-ol (1/1) involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process typically includes the use of specialized equipment to control the reaction environment and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid–2-aminoethan-1-ol (1/1) can undergo various chemical reactions, including:

    Neutralization Reactions: The compound can react with bases to form salts.

    Oxidation-Reduction Reactions: Due to the presence of perchloric acid, the compound can participate in redox reactions.

    Substitution Reactions: The amino group in 2-aminoethan-1-ol can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Neutralization: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide.

    Oxidation-Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, neutralization with sodium hydroxide would yield sodium perchlorate and 2-aminoethanol.

Scientific Research Applications

Perchloric acid–2-aminoethan-1-ol (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.

    Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for certain biological samples.

    Medicine: Investigated for potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of perchloric acid–2-aminoethan-1-ol (1/1) involves the interaction of the perchlorate ion with various molecular targets. The perchlorate ion is a strong oxidizing agent, which can lead to the oxidation of organic and inorganic substrates. The aminoethanol component can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine (2-aminoethanol): Similar in structure but lacks the perchlorate component.

    Triethanolamine: Contains three ethanolamine units but does not have the perchlorate ion.

    Diethanolamine: Contains two ethanolamine units and is used in similar applications.

Uniqueness

Perchloric acid–2-aminoethan-1-ol (1/1) is unique due to the presence of the perchlorate ion, which imparts strong oxidizing properties and enhances its reactivity compared to other ethanolamine derivatives.

Properties

CAS No.

38092-76-1

Molecular Formula

C2H8ClNO5

Molecular Weight

161.54 g/mol

IUPAC Name

2-aminoethanol;perchloric acid

InChI

InChI=1S/C2H7NO.ClHO4/c3-1-2-4;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5)

InChI Key

DSEOTRMJCQLEIV-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OCl(=O)(=O)=O

Origin of Product

United States

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